1-chloro-10H-phenothiazine 5,5-dioxide
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Overview
Description
1-chloro-10H-phenothiazine 5,5-dioxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-chloro-10H-phenothiazine 5,5-dioxide typically involves the oxidation of phenothiazine derivatives. Common oxidizing agents used in this process include hydrogen peroxide, tert-butyl hydroperoxide, and peracetic acid . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale oxidation processes using similar reagents and conditions .
Chemical Reactions Analysis
1-chloro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to its parent phenothiazine derivative.
Substitution: Halogenation and other electrophilic substitution reactions can introduce different functional groups into the phenothiazine ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-chloro-10H-phenothiazine 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular signaling pathways. Its effects on specific molecular targets, such as enzymes and receptors, contribute to its biological activities .
Comparison with Similar Compounds
1-chloro-10H-phenothiazine 5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
10H-phenothiazine 5,5-dioxide: A similar compound without the chlorine substituent, used in various chemical and biological applications
Properties
CAS No. |
61174-84-3 |
---|---|
Molecular Formula |
C12H8ClNO2S |
Molecular Weight |
265.72 g/mol |
IUPAC Name |
1-chloro-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C12H8ClNO2S/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)17(11,15)16/h1-7,14H |
InChI Key |
ISEXLFKPJQQKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC=C3Cl |
Origin of Product |
United States |
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